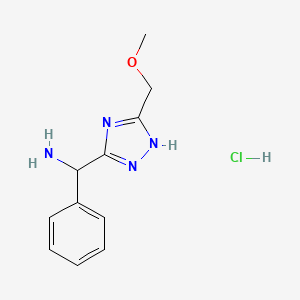
Carbamylmethyltrimethylammonium chloride
Übersicht
Beschreibung
Carbamylmethyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbamylmethyltrimethylammonium chloride can be synthesized through the reaction of trimethylamine with chloroacetamide. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows: [ \text{(CH3)3N} + \text{ClCH2CONH2} \rightarrow \text{(CH3)3NCH2CONH2}^+ \text{Cl}^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trimethylamine and chloroacetamide are mixed under controlled conditions. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Carbamylmethyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield trimethylamine and chloroacetamide.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions.
Wissenschaftliche Forschungsanwendungen
Carbamylmethyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of carbamylmethyltrimethylammonium chloride involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant, which can then move across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets include various ions and molecules that can form complexes with the quaternary ammonium group.
Vergleich Mit ähnlichen Verbindungen
Benzyltrimethylammonium chloride: Similar in structure but with a benzyl group instead of a carbamylmethyl group.
Tetramethylammonium chloride: Lacks the carbamylmethyl group, making it less versatile in certain reactions.
Didecyldimethylammonium chloride: Used as a disinfectant and has longer alkyl chains compared to carbamylmethyltrimethylammonium chloride.
Uniqueness: this compound is unique due to its carbamylmethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful as a phase transfer catalyst and in applications requiring specific interactions with biological membranes.
Eigenschaften
IUPAC Name |
(2-amino-2-oxoethyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3,(H-,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYUSQRHBBSWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16676-65-6 | |
| Record name | Ammonium, (carbamoylmethyl)trimethyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)
![(4-Phenoxyphenyl) 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]piperidine-1-carboxylate](/img/structure/B1652890.png)



![2,2,2-trifluoroethyl N-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B1652897.png)



![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)



